molecular formula C18H14ClNO2 B6422303 N-benzyl-7-chloro-1-benzoxepine-4-carboxamide CAS No. 950380-37-7

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide

Cat. No.: B6422303
CAS No.: 950380-37-7
M. Wt: 311.8 g/mol
InChI Key: DIJCGMXMXRELDZ-UHFFFAOYSA-N
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Description

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxepine ring, which is a seven-membered heterocyclic ring containing oxygen, and is substituted with a benzyl group and a chlorine atom. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloro-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The initial step involves the formation of the benzoxepine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted phenol, with an appropriate reagent under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxepine intermediate with a benzyl halide in the presence of a base.

    Chlorination: The introduction of the chlorine atom can be accomplished through a halogenation reaction. This step typically involves the use of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, chlorinating agents, and other reagents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced derivatives with altered chemical properties.

Scientific Research Applications

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-7-chloro-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-7-chloro-1-benzoxepine-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group, which may influence its reactivity and biological activity.

    N-benzyl-7-chloro-1-benzoxepine-4-methylamide: This compound has a methylamide group instead of a carboxamide group, which may affect its chemical properties and applications.

    7-chloro-1-benzoxepine-4-carboxamide:

Properties

IUPAC Name

N-benzyl-7-chloro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-16-6-7-17-15(11-16)10-14(8-9-22-17)18(21)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJCGMXMXRELDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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